

"HIV-1 inhibitor-56" chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HIV-1 inhibitor-56

Cat. No.: B15537618

[Get Quote](#)

HIV-1 Inhibitor-56: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **HIV-1 inhibitor-56**, a novel and potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The document covers its chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Properties

HIV-1 inhibitor-56, also identified as compound 12126065, belongs to a new class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives.[1]


Chemical Name: N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine

CAS Number: 2952530-45-7[2]

Molecular Formula: C₂₂H₁₄ClN₇O₂S[2]

Molecular Weight: 475.91 g/mol [2]

A visual representation of the chemical structure is provided below.

 Chemical Structure of HIV-1 Inhibitor-56

Caption: Chemical structure of **HIV-1 inhibitor-56**.

Physicochemical Properties

Detailed physicochemical data for **HIV-1 inhibitor-56** are summarized in the table below. The compound has demonstrated properties that are favorable for a drug candidate, including the ability to penetrate the blood-brain barrier, which is significant for addressing neurological complications associated with HIV infection.^[1]

Property	Value	Reference
Molecular Formula	C ₂₂ H ₁₄ ClN ₇ O ₂ S	
Molecular Weight	475.91 g/mol	
Appearance	Not specified	
Solubility	Not specified	
LogP	Not specified	
pKa	Not specified	
Blood-Brain Barrier	Penetrant	

Biological Activity and Pharmacokinetics

HIV-1 inhibitor-56 is a highly potent NNRTI with sub-nanomolar activity against wild-type HIV-1. It also retains activity against some clinically relevant mutant strains of the virus.

In Vitro Activity

Parameter	Cell Line	Value	Description	Reference
EC ₅₀	TZM-bl	0.24 nM	Antiviral activity against wild-type HIV-1.	
CC ₅₀	TZM-bl	4.8 µM	Cytotoxicity assessed by reduction in cell viability using an MTS assay.	
TC ₅₀	Mouse Neurons	>100 µM	Neurotoxicity assessed as loss of MAP-2 intensity.	

Pharmacokinetics (in mice)

A single-dose oral pharmacokinetic study in mice indicated good availability and stability.

Parameter	Value	Description	Reference
T _{1/2}	3.4 h	Half-life after a single oral dose.	
C _{max}	1190 ng/mL	Maximum plasma concentration.	

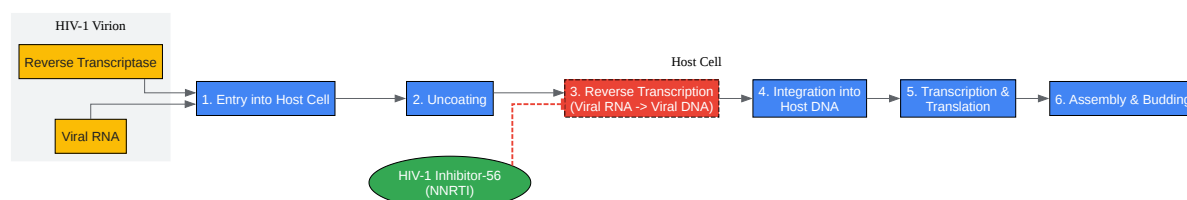
Additional in vitro ADME studies have shown that **HIV-1 inhibitor-56** has good metabolic stability in mouse and human liver microsomes, low levels of CYP inhibition, high protein binding, and no indication of efflux in Caco-2 cells.

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), **HIV-1 inhibitor-56** allosterically inhibits the HIV-1 reverse transcriptase (RT) enzyme. This enzyme is crucial for the replication of the virus as it transcribes the viral RNA genome into DNA, which is then integrated into the

host cell's genome. NNRTIs bind to a hydrophobic pocket on the RT, known as the NNRTI-binding pocket, which is distinct from the active site. This binding induces a conformational change in the enzyme that inhibits its polymerase activity.

A cryo-electron microscopy (cryo-EM) structure of **HIV-1 inhibitor-56** bound to the HIV-1 reverse transcriptase has confirmed that it binds in the canonical NNRTI pocket. This structural information is invaluable for understanding its high potency and for guiding the design of future analogs with improved resistance profiles.



[Click to download full resolution via product page](#)

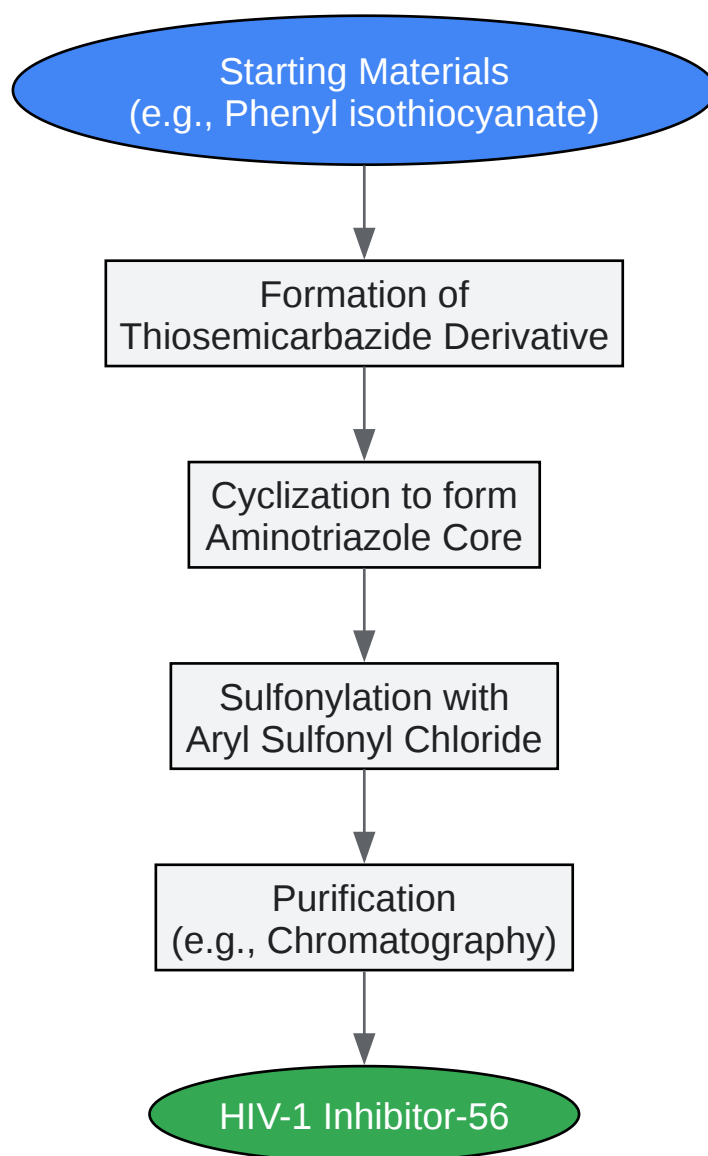
Caption: HIV-1 replication cycle with the inhibitory action of **HIV-1 inhibitor-56**.

Experimental Protocols

This section outlines the general methodologies used for the synthesis and evaluation of **HIV-1 inhibitor-56**, based on published literature.

General Synthesis Workflow

The synthesis of the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold involves a multi-step process. A generalized workflow is depicted below. The target compounds are typically synthesized by reacting an aminotriazole intermediate with a corresponding aryl sulfonyl chloride.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **HIV-1 inhibitor-56**.

In Vitro Antiviral Activity Assay (TZM-bl cells)

The antiviral activity of **HIV-1 inhibitor-56** is typically determined using a luciferase-based reporter gene assay in TZM-bl cells. These are HeLa cells that are engineered to express CD4, CCR5, and CXCR4, and contain integrated copies of the luciferase and β -galactosidase genes under the control of the HIV-1 promoter.

- Cell Seeding: TZM-bl cells are seeded in 96-well plates and incubated.

- **Compound Addition:** Serial dilutions of the test compound (**HIV-1 inhibitor-56**) are added to the wells.
- **Virus Infection:** A predetermined amount of HIV-1 (e.g., strain IIIB or NL4-3) is added to the wells.
- **Incubation:** The plates are incubated for a period (e.g., 48 hours) to allow for viral entry, replication, and expression of the reporter gene.
- **Lysis and Luminescence Reading:** The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
- **Data Analysis:** The 50% effective concentration (EC_{50}) is calculated by plotting the percentage of inhibition against the compound concentration.

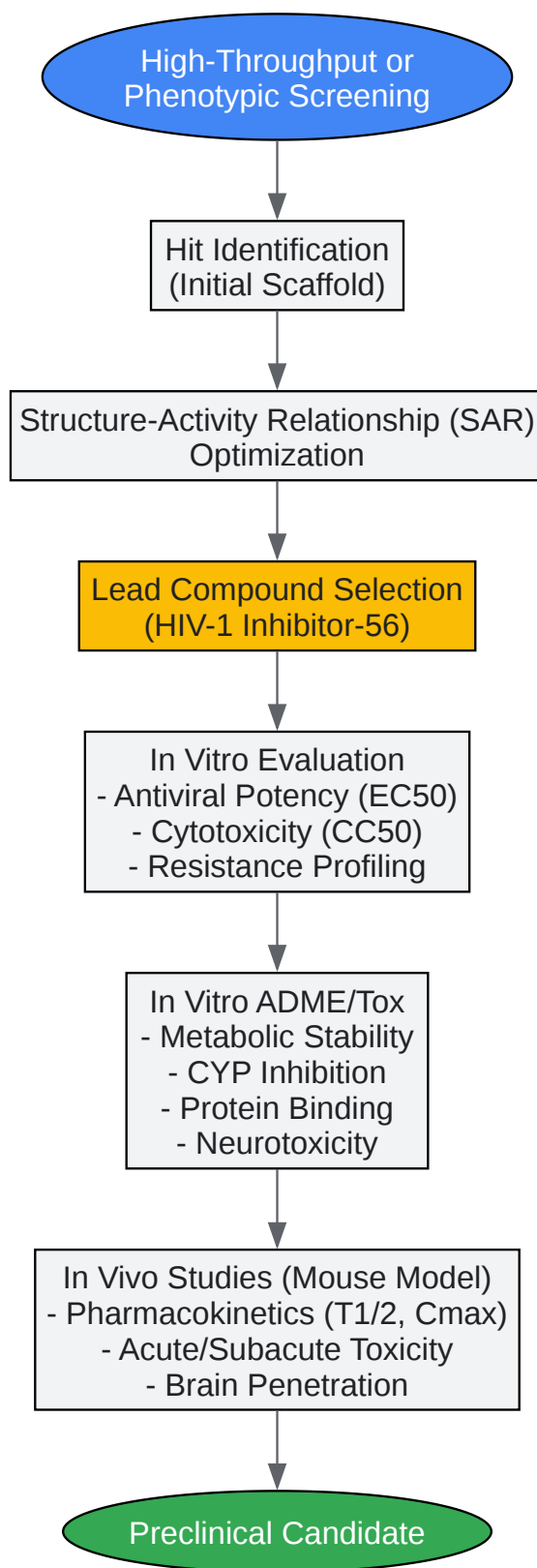
Cytotoxicity Assay (MTS Assay)

The cytotoxicity of the compound is assessed to determine its therapeutic index.

- **Cell Seeding:** TZM-bl cells are seeded in 96-well plates.
- **Compound Addition:** Serial dilutions of the test compound are added to the wells.
- **Incubation:** The plates are incubated for the same duration as the antiviral assay.
- **MTS Reagent Addition:** An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
- **Incubation and Absorbance Reading:** The plates are incubated to allow for the conversion of MTS to formazan by metabolically active cells. The absorbance is then read at a specific wavelength (e.g., 490 nm).
- **Data Analysis:** The 50% cytotoxic concentration (CC_{50}) is calculated by plotting the percentage of cell viability against the compound concentration.

Logical Workflow for Inhibitor Evaluation

The overall process for the discovery and preclinical evaluation of a novel HIV-1 inhibitor like **HIV-1 inhibitor-56** follows a logical progression from initial identification to in vivo assessment.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the evaluation of **HIV-1 inhibitor-56**.

Conclusion

HIV-1 inhibitor-56 represents a promising new scaffold for the development of NNRTIs. Its high potency against wild-type and some mutant HIV-1 strains, coupled with a favorable preliminary pharmacokinetic and safety profile, including brain penetration, makes it a strong candidate for further preclinical and clinical development. The detailed structural understanding of its interaction with the reverse transcriptase enzyme will further aid in the design of next-generation inhibitors with improved efficacy and resistance profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a new class of HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. ["HIV-1 inhibitor-56" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15537618#hiv-1-inhibitor-56-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com